molecular formula C7H19Cl3N2O B1587763 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate CAS No. 34782-06-4

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate

Cat. No. B1587763
CAS RN: 34782-06-4
M. Wt: 253.6 g/mol
InChI Key: SZJBSCDUZKUYQE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is a chemical compound used for industrial and scientific research . It is also known as 1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate .


Molecular Structure Analysis

The molecular formula of 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is C7H15ClN2.2ClH.H2O . Its molecular weight is 253.6 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate are not available, piperazine compounds are known to be involved in various chemical reactions, particularly in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is a solid powder with a boiling point of approximately 215°C . The compound is hygroscopic and should be stored at ambient temperature .

Scientific Research Applications

Pharmacological Insights and Drug Metabolism

A cornerstone of research on 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate lies in its pharmacological properties and metabolism. Studies have identified its metabolites and their significance in understanding drug action and safety profiles. For instance, the metabolism of piperazine-based drugs into identifiable metabolites such as γ-(phenothiazinyl-10)-propylamine and its derivatives highlights the pathways through which these compounds are processed in the body (Breyer, Gaertner, & Prox, 1974). Similarly, research on the oxidative metabolism of drugs containing the piperazine moiety provides insights into their pharmacokinetic behaviors and potential interactions (Vatassery, Holden, Hazel, & Dysken, 1997).

Applications in Antiviral and Antimicrobial Research

The piperazine class, to which 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate belongs, has been investigated for its potential antiviral and antimicrobial effects. Chlorcyclizine HCl, a piperazine-class antihistamine, has shown anti-Hepatitis C virus activity, presenting a promising avenue for repurposing existing drugs to manage viral infections (Koh et al., 2019).

Understanding Drug-Induced Neurological Effects

The neurological effects induced by piperazine derivatives have been a significant area of study, particularly in understanding side effects and toxicities. For example, the neurotoxic potential of piperazine compounds underlines the importance of dosage control and monitoring in therapeutic applications (Combes, Damon, & Gottfried, 1956). Research into the subjective effects of various piperazine derivatives on human subjects further elucidates the psychopharmacological profile of these compounds, contributing to safer and more effective drug design (Lin, Jan, Kydd, & Russell, 2011).

Toxicological Evaluations and Safety Assessments

Toxicological studies form a crucial component of research on 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate, aiming to ensure the safety of its use in various applications. Investigations into the formation of N-nitrosamines from piperazine and their implications for human health underscore the need for comprehensive safety assessments in drug development (Tricker, Kumar, Siddiqi, Khuroo, & Preussmann, 1991).

Safety And Hazards

Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The compound should be stored away from ignition sources and in well-ventilated areas .

Future Directions

1-(3-Chlorophenyl)piperazine hydrochloride, a related compound, has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . This suggests potential future directions for the use of 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate in similar applications.

properties

IUPAC Name

1-(3-chloropropyl)piperazine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2.2ClH.H2O/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-7H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJBSCDUZKUYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCl.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956263
Record name 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate

CAS RN

34782-06-4
Record name 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034782064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)piperazine dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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